molecular formula C17H14N2O3 B2843811 N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428358-37-5

N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide

Cat. No.: B2843811
CAS No.: 1428358-37-5
M. Wt: 294.31
InChI Key: HPVUAXKUMSBZEE-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide is an organic compound that features a biphenyl group linked to a methoxyisoxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide typically involves the coupling of a biphenyl derivative with a methoxyisoxazole carboxylic acid. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst in a basic environment to facilitate the formation of the biphenyl linkage . The reaction conditions often include the use of aryl halides and arylboronic acids, with potassium carbonate as the base and tetra-butylammonium bromide as a phase-transfer catalyst .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann reaction, or other metal-catalyzed cross-coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler biphenyl compounds .

Scientific Research Applications

N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and isoxazole carboxamides, such as:

Uniqueness

N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide is unique due to its combination of biphenyl and methoxyisoxazole moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where these properties are advantageous.

Properties

IUPAC Name

3-methoxy-N-(2-phenylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-16-11-15(22-19-16)17(20)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVUAXKUMSBZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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